molecular formula C20H12F2O4 B15044717 1,4-Phenylene bis(2-fluorobenzoate)

1,4-Phenylene bis(2-fluorobenzoate)

Cat. No.: B15044717
M. Wt: 354.3 g/mol
InChI Key: OIJYPGQHZZPQMX-UHFFFAOYSA-N
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Description

1,4-Phenylene bis(2-fluorobenzoate): is an organic compound characterized by the presence of two fluorobenzoate groups attached to a central 1,4-phenylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenylene bis(2-fluorobenzoate) can be synthesized through esterification reactions involving 1,4-phenylenediamine and 2-fluorobenzoic acid. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds .

Industrial Production Methods: In an industrial setting, the synthesis of 1,4-Phenylene bis(2-fluorobenzoate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenylene bis(2-fluorobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly employed.

Major Products:

Scientific Research Applications

Chemistry: 1,4-Phenylene bis(2-fluorobenzoate) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as high-performance polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 1,4-Phenylene bis(2-fluorobenzoate) involves its ability to undergo substitution and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, leading to the release of 2-fluorobenzoic acid and 1,4-phenylenediamine. These products can further participate in various biochemical and chemical pathways .

Comparison with Similar Compounds

Uniqueness: 1,4-Phenylene bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms, which impart specific electronic and steric effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated or non-halogenated counterparts .

Biological Activity

1,4-Phenylene bis(2-fluorobenzoate) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1,4-Phenylene bis(2-fluorobenzoate) is characterized by its unique structural features, which contribute to its biological activity. The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC15H12F2O4
Molecular Weight296.25 g/mol
IUPAC Name1,4-Benzenedicarboxylic acid bis(2-fluorobenzoate)
InChI KeyOQXQWZLQZNYGDE-UHFFFAOYSA-N

The biological activity of 1,4-Phenylene bis(2-fluorobenzoate) is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that the compound may modulate enzyme activity and receptor interactions, influencing cellular signaling pathways. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. Studies have demonstrated that derivatives of fluorobenzoic acid exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Interference with Protein Function : The presence of fluorine atoms in the structure enhances binding affinity to protein targets, potentially leading to altered protein function and cellular responses .

Biological Activity and Therapeutic Applications

1,4-Phenylene bis(2-fluorobenzoate) has been investigated for various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in malignant cells has been a focal point of research .
  • Neuroprotective Effects : Given its cholinesterase inhibition capabilities, there is potential for use in treating neurodegenerative diseases such as Alzheimer's. Compounds that inhibit AChE are often explored for their ability to enhance cholinergic neurotransmission .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of 1,4-Phenylene bis(2-fluorobenzoate):

  • Cholinesterase Inhibition Study :
    • A study synthesized various derivatives of fluorobenzoic acid and assessed their inhibitory effects on AChE and BChE using Ellman's spectrophotometric method. Results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors like tacrine .
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on cancer cell lines (e.g., MCF-7 breast cancer cells), revealing that 1,4-Phenylene bis(2-fluorobenzoate) induced significant cytotoxicity at micromolar concentrations. Further analysis suggested a possible mechanism involving oxidative stress induction leading to apoptosis .

Properties

Molecular Formula

C20H12F2O4

Molecular Weight

354.3 g/mol

IUPAC Name

[4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate

InChI

InChI=1S/C20H12F2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H

InChI Key

OIJYPGQHZZPQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)F

Origin of Product

United States

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